![molecular formula C7H4N2O3S B184917 5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carbonsäure CAS No. 51991-94-7](/img/structure/B184917.png)

5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carbonsäure

Übersicht

Beschreibung

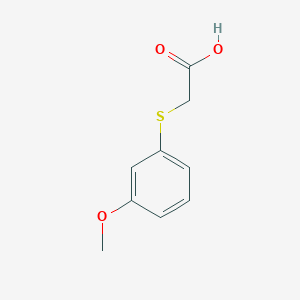

5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a chemical compound with the linear formula C7H4N2O3S . It has a molecular weight of 196.186 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines, including 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid, can be achieved through the two-component reaction of 2-thiouracil and dialkyl acetylenedicarboxylate in solvent-free conditions under thermal conditions . The reaction proceeds smoothly and cleanly under mild reaction conditions .Molecular Structure Analysis

The molecular structure of 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid consists of a thiazolo[3,2-a]pyrimidine core with a carboxylic acid group attached . The structure of the products was confirmed by IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis

The reaction of 2-thiouracil and dialkyl acetylenedicarboxylate in solvent-free conditions under thermal conditions leads to the formation of dialkyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxylate derivatives . The reaction proceeded smoothly and cleanly under mild reaction conditions .Physical and Chemical Properties Analysis

5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a solid compound . It has a molecular weight of 196.18 . The compound decomposes at 277°C .Wissenschaftliche Forschungsanwendungen

Antibakterielle und Antituberkulose-Aktivitäten

Diese Verbindung wurde auf ihr Potenzial zur Bekämpfung bakterieller Infektionen untersucht. Forschungen zeigen, dass Derivate der 5-Oxo-5H-thiazolo[3,2-a]pyrimidin-6-carbonsäure in vitro antibakterielle Aktivität gegen verschiedene Bakterienstämme aufweisen, darunter Staphylococcus aureus und Escherichia coli . Diese Ergebnisse deuten darauf hin, dass die Verbindung eine wertvolle Ergänzung des Arsenals an Antibiotika sein könnte, insbesondere in einer Zeit, in der Antibiotikaresistenz ein wachsendes Problem darstellt.

Biochemische Forschung

In der Biochemie dient diese Verbindung als biochemisches Mittel für die Proteomforschung . Seine Eigenschaften ermöglichen es Forschern, die Proteinexpression und -funktion zu untersuchen, was entscheidend ist, um zelluläre Prozesse zu verstehen und neue therapeutische Strategien zu entwickeln.

Materialwissenschaften

Die einzigartige Struktur der Verbindung hat das Interesse von Materialwissenschaftlern geweckt. Obwohl in der verfügbaren Literatur keine spezifischen Anwendungen in der Materialwissenschaft beschrieben sind, legt der molekulare Rahmen der Verbindung einen möglichen Nutzen bei der Synthese neuer Materialien oder als Vorläufer für komplexere chemische Strukturen nahe .

Umweltwissenschaften

Derivate der 5-Oxo-5H-thiazolo[3,2-a]pyrimidin-6-carbonsäure haben signifikante antibakterielle und antituberkulose-Aktivitäten gezeigt, die Auswirkungen auf die Umweltwissenschaften haben könnten . Diese Aktivitäten könnten für Umweltdekontaminationsverfahren oder die Entwicklung von biologisch abbaubaren Materialien mit antimikrobiellen Eigenschaften genutzt werden.

Pharmakologie

In der pharmakologischen Forschung wurden Derivate der Verbindung synthetisiert und auf verschiedene biologische Aktivitäten untersucht, darunter antimikrobielle und antituberkulose Eigenschaften . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer pharmakologischer Wirkstoffe hin.

Landwirtschaft

Obwohl in den Suchergebnissen keine spezifischen Anwendungen in der Landwirtschaft explizit erwähnt werden, könnten die antibakteriellen Eigenschaften der Derivate der Verbindung untersucht werden, um Pflanzen vor bakteriellen Krankheitserregern zu schützen oder um Pflanzenwachstumsfördernde Formulierungen zu entwickeln .

Zukünftige Richtungen

Thiazolo[3,2-a]pyrimidine derivatives, including 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid, have attracted considerable attention in medicinal chemistry due to their diverse range of biological properties . They are promising scaffolds for the design of new medicines, including anticancer drugs . Future research may focus on further exploring the biological activities of these compounds and optimizing their structures for better interaction with biological targets .

Wirkmechanismus

Target of Action

The primary targets of the compound 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid are currently unknown. The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals

Mode of Action

It’s known that the compound exists largely in the lactam form in solution . More studies are needed to elucidate how the compound interacts with its targets and the resulting changes.

Biochemical Pathways

As the compound is part of a collection of rare and unique chemicals, its effects on biochemical pathways require further investigation .

Pharmacokinetics

Eigenschaften

IUPAC Name |

5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3S/c10-5-4(6(11)12)3-8-7-9(5)1-2-13-7/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGPDTWORUVKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=C(C(=O)N21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354027 | |

| Record name | 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51991-94-7 | |

| Record name | 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51991-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the reactions that 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid can undergo?

A1: 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (4) is a versatile compound that can undergo reactions characteristic of carboxylic acids. One prominent reaction is its conversion to primary and secondary amide derivatives. This is achieved by reacting it with various amines (6a-i) in the presence of oxalyl chloride and N,N-dimethylformamide as a catalyst []. This reaction highlights the potential of this compound as a building block for more complex molecules.

Q2: Are there any interesting structural features observed in derivatives of 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid?

A2: Yes, researchers synthesized a perhydroimidazo[1,5-c]thiazole derivative (29) from a derivative of 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid []. NMR analysis of compound 29 revealed the presence of two stereoisomers. This isomerism arises from both a chiral center at the C7′a position and restricted rotation around the C5-N6′ bond, leading to both optical and conformational isomers []. This finding emphasizes the structural complexity that can arise from relatively simple starting materials like 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid.

Q3: Are there other synthetic routes to access compounds similar to 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid?

A3: Yes, Meldrum's acid derivatives can be utilized to synthesize a range of compounds, including 7-substituted 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acids [, ]. This suggests that alternative synthetic strategies exist for accessing this class of compounds, potentially offering different advantages in terms of yield, cost, or access to specific derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B184846.png)

![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B184850.png)

![3,7-Dibromo-3,7-dinitrobicyclo[3.3.1]nonane](/img/structure/B184857.png)